![molecular formula C19H25N5OS B5650925 5-ethyl-1'-[(pyridin-2-ylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5650925.png)
5-ethyl-1'-[(pyridin-2-ylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions that often include the formation of spirocyclic structures, which are prevalent in pharmaceutical chemistry due to their complex and rigid frameworks. For instance, compounds derived from tropane-3-spiro-4'(5')-imidazolines have been synthesized and studied for their potential as 5-HT3 receptor antagonists, highlighting the intricate steps involved in constructing spirocyclic and imidazoline frameworks (Whelan et al., 1995).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like NMR spectroscopy and X-ray diffraction. These methods have revealed preferred conformations in solutions and solid states, demonstrating how the structure can impact the compound's biochemical interactions and properties (Whelan et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving related compounds often explore their reactivity towards various reagents, leading to the synthesis of novel derivatives with potential pharmacological activities. For example, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates with different reagents to produce pyran, pyridine, and pyridazine derivatives showcases the diverse chemical transformations applicable to such compounds (Mohareb et al., 2004).
Physical Properties Analysis
The physical properties of compounds within this class, such as solubility, melting points, and stability, are crucial for their potential application in various fields. Although specific details about the physical properties of "5-ethyl-1'-[(pyridin-2-ylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" are not directly available, studies on similar compounds provide a basis for predicting these attributes. The solubility and stability of compounds can significantly influence their pharmacokinetic profiles and suitability for drug development.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with biological targets, are essential for understanding the potential applications of these compounds. For instance, the synthesis and evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for antimicrobial activities illustrate how the chemical properties of these compounds can be tailored for specific biological activities (Rajkumar et al., 2014).
properties
IUPAC Name |
1-(5-ethylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-2-24-10-6-15-18(22-14-21-15)19(24)7-11-23(12-8-19)17(25)13-26-16-5-3-4-9-20-16/h3-5,9,14H,2,6-8,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYBKBLXIMWOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C13CCN(CC3)C(=O)CSC4=CC=CC=N4)N=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1'-[(pyridin-2-ylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] |
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